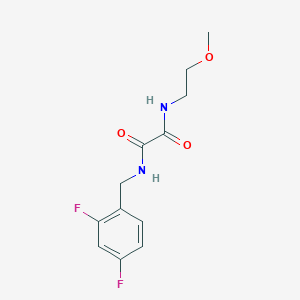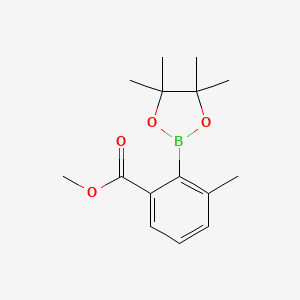
Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a boronic ester group and a methylated benzene ring, making it a valuable reagent in organic synthesis and various scientific research applications.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 3-methylbenzoic acid with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Methylation: The resulting boronic acid derivative is then methylated using methylating agents like iodomethane or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods:
Batch Process: The synthesis is typically carried out in a batch process, where the reactants are mixed in a reactor vessel, and the reaction is monitored until completion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds by reacting with aryl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: It can undergo oxidation to form the corresponding carboxylic acid or reduction to yield the corresponding boronic acid.
Substitution Reactions: The boronic ester group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or water).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Carboxylic Acids: From oxidation reactions.
Boronic Acids: From reduction reactions.
Mechanism of Action
Target of Action
Similar compounds have been used as reagents to synthesize quinoxaline derivatives or heterocyclylamine derivatives, which are known to inhibit pi3 kinase .
Mode of Action
It is known that boronic acid esters, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide catalyzed by a palladium(0) complex .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the synthesis of quinoxaline derivatives or heterocyclylamine derivatives. These derivatives are known to inhibit PI3 kinase, a key enzyme in the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its role in the synthesis of PI3 kinase inhibitors. By inhibiting PI3 kinase, these compounds can potentially disrupt cell survival and growth pathways, leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the Suzuki-Miyaura cross-coupling reactions . Additionally, the compound’s stability may be affected by exposure to light, heat, or moisture.
Biochemical Analysis
Biochemical Properties
It is known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis due to their ability to form stable boronate complexes with compounds containing cis-diols, such as sugars and glycoproteins . This property could potentially allow this compound to interact with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
Given its structural similarity to other boronic acid derivatives, it may exert its effects through the formation of boronate complexes with biomolecules containing cis-diols .
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. Biology: It serves as a reagent in the study of enzyme inhibitors and the development of new pharmaceuticals. Medicine: It is utilized in the synthesis of drug candidates and the investigation of their biological activities. Industry: The compound finds applications in the production of advanced materials and polymers.
Comparison with Similar Compounds
Boronic Acid Derivatives: Other boronic acids and their esters, such as phenylboronic acid and its derivatives.
Pinacolborane Derivatives: Compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives.
Uniqueness:
Higher Reactivity: Methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate exhibits higher reactivity compared to some other boronic acid derivatives due to the presence of the methyl group, which enhances its electrophilic character.
Versatility: Its versatility in various cross-coupling reactions makes it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
methyl 3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-10-8-7-9-11(13(17)18-6)12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMYLQQEDRRWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
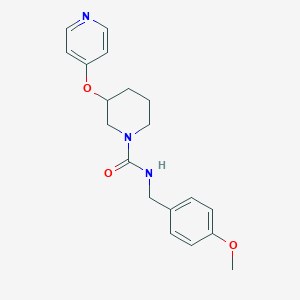
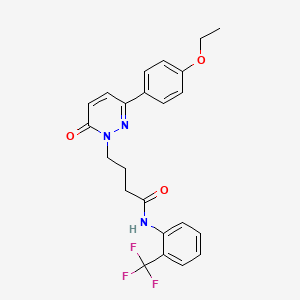

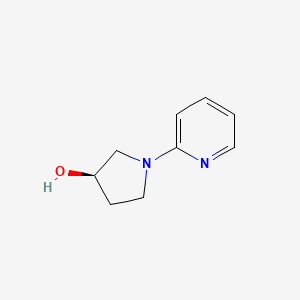
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-methanesulfonylbenzamide](/img/structure/B2883789.png)
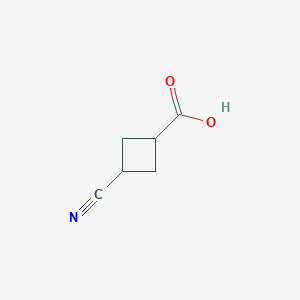


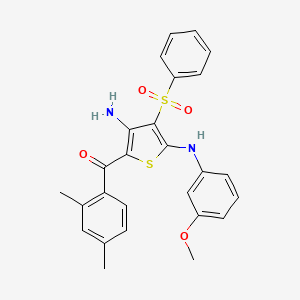
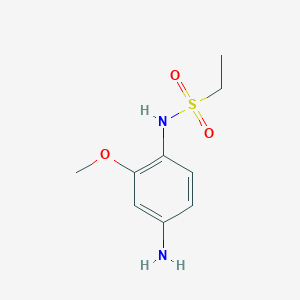

![N-(2,5-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883801.png)
![6-Amino-1-benzyl-5-[2-(3,4-dimethoxy-phenyl)-ethylamino]-1H-pyrimidine-2,4-dione](/img/structure/B2883804.png)
